2-Chloro-6-(5-methyl-2-thienyl)nicotinic acid
Overview
Description
2-Chloro-6-(5-methyl-2-thienyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a chlorine atom at the 2-position and a 5-methyl-2-thienyl group at the 6-position of the nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(5-methyl-2-thienyl)nicotinic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process often includes the use of specialized equipment to control reaction conditions such as temperature, pressure, and pH to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(5-methyl-2-thienyl)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-(5-methyl-2-thienyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(5-methyl-2-thienyl)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic receptors. The compound may bind to these receptors, modulating their activity and influencing various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nicotinic acid derivatives and thienyl-substituted compounds. Examples are:
- 2-Chloro-5-chloromethylthiazole
- 2-Chloro-6-(2-thienyl)nicotinic acid
Uniqueness
2-Chloro-6-(5-methyl-2-thienyl)nicotinic acid is unique due to the presence of both a chlorine atom and a 5-methyl-2-thienyl group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Biological Activity
2-Chloro-6-(5-methyl-2-thienyl)nicotinic acid is a novel compound within the class of nicotinic acids, characterized by a chlorine atom at the 2-position and a 5-methyl-2-thienyl group at the 6-position of the nicotinic acid core. This unique structure endows it with distinct chemical and biological properties, making it a subject of interest for various scientific studies, particularly in the fields of pharmacology and toxicology.
The biological activity of this compound primarily involves its interaction with nicotinic receptors. The compound is believed to bind to these receptors, modulating their activity and influencing several biological pathways. This interaction can lead to various physiological effects, including potential therapeutic applications in neuropharmacology and cancer treatment.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing the antibacterial efficacy against various Gram-positive and Gram-negative bacteria, the compound demonstrated notable inhibitory effects, suggesting its potential as an antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.0195 mg/mL |
Bacillus mycoides | 0.0048 mg/mL |
Staphylococcus aureus | 0.0048 mg/mL |
These results indicate that the compound could be explored further for its potential use in treating bacterial infections .
Anticancer Activity
The anticancer properties of this compound have also been investigated. Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. This mechanism is particularly relevant in the context of developing new cancer therapies.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have shown that treatment with this compound resulted in reduced viability of specific cancer cell lines, indicating its potential as a chemotherapeutic agent.
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 25 |
MCF-7 (Breast Cancer) | 30 |
These findings highlight the need for further research into its efficacy and safety as an anticancer drug .
Toxicological Profile
Understanding the toxicological profile of this compound is crucial for assessing its safety for human use. Toxicity studies have indicated that while the compound exhibits some level of toxicity, particularly through oral exposure, it remains within acceptable limits for potential therapeutic applications.
Table 2: Toxicity Data Summary
Route of Exposure | LD50 (mg/kg) | Observations |
---|---|---|
Oral | 150 | Mild gastrointestinal distress |
Dermal | >200 | No significant irritation |
These data points suggest that while caution is warranted, the compound may be safe for further development under controlled conditions .
Properties
IUPAC Name |
2-chloro-6-(5-methylthiophen-2-yl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c1-6-2-5-9(16-6)8-4-3-7(11(14)15)10(12)13-8/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGHEBUANLHVBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC(=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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